Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate
Description
Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate (CAS: 912773-06-9) is a heterocyclic compound featuring an imidazo[4,5-C]pyridine core substituted with a methyl group at position 2 and linked to an ethyl benzoate moiety.
Properties
CAS No. |
912773-06-9 |
|---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
ethyl 4-(2-methylimidazo[4,5-c]pyridin-1-yl)benzoate |
InChI |
InChI=1S/C16H15N3O2/c1-3-21-16(20)12-4-6-13(7-5-12)19-11(2)18-14-10-17-9-8-15(14)19/h4-10H,3H2,1-2H3 |
InChI Key |
UFJSXTUSACIAML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C2C=CN=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the use of oxidative coupling and tandem reactions . These reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors is also gaining popularity due to their efficiency and ability to produce large quantities of the compound with consistent quality. The choice of solvents, catalysts, and purification methods are critical factors in optimizing the industrial production process.
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This is exemplified in related systems like ethyl 4-(4-benzylpiperazin-1-yl)benzoate , where hydrolysis with LiOH yields carboxylic acid derivatives .
Reaction Conditions :
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl 4-substituted benzoate | LiOH, H₂O/THF, reflux | 4-substituted benzoic acid | 80–95% |
For the target compound, analogous hydrolysis would produce 4-(2-methylimidazo[4,5- c]pyridin-1-yl)benzoic acid , a precursor for further derivatization (e.g., amide formation).
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring in the imidazo[4,5- c]pyridine system facilitates nucleophilic substitution. For example, 2-chloro-4-(pyridin-3-yl)pyrimidine undergoes Suzuki coupling with aryl boronic acids .
Key Reaction Pathway :
-
Halogenation : Introduction of halogens (Cl, Br) at reactive positions of the imidazo-pyridine ring.
-
Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) to install aryl or heteroaryl groups.
Example :
| Substrate | Reaction | Product | Catalyst | Yield | Source |
|---|---|---|---|---|---|
| 2-Chloroimidazo[4,5- c]pyridine | Suzuki coupling with aryl boronic acid | Biaryl derivatives | Pd(OAc)₂, SPhos | 70–85% |
Functionalization of the Imidazo-Pyridine Core
The methyl group at position 2 of the imidazo-pyridine ring can undergo oxidation or alkylation. Studies on 1 H-imidazo[4,5- c]quinolin-4-amines show that substituents at this position modulate electronic and steric properties .
Reactivity Trends :
-
Oxidation : Conversion of -CH₃ to -COOH using KMnO₄ or RuO₄.
-
Alkylation : Grignard or Friedel-Crafts reactions to introduce bulkier groups.
Schiff Base and Heterocycle Formation
The ester’s carbonyl group participates in condensation reactions. For instance, ethyl 4-aminobenzoate reacts with aldehydes to form Schiff bases, which cyclize into 1,3,4-oxadiazoles under hydrazine/KOH .
Mechanism :
-
Hydrazinolysis : Formation of 4-(2-methylimidazo[4,5- c]pyridin-1-yl)benzohydrazide.
-
Cyclization : Treatment with CS₂/KOH yields 1,3,4-oxadiazole-2-thiones .
| Step | Reagents/Conditions | Intermediate/Product | Yield | Source |
|---|---|---|---|---|
| 1 | NH₂NH₂, EtOH, reflux | Benzohydrazide | 77% | |
| 2 | CS₂, KOH, 0°C → RT | 1,3,4-Oxadiazole-2-thione | 62–89% |
Transesterification and Ester Exchange
The ethyl group can be replaced with other alcohols under acid/base catalysis. For example, methyl 3-guanidino-4-methylbenzoate undergoes transesterification in tert-butanol with NaOMe .
Conditions :
| Original Ester | Alcohol | Catalyst | Product Ester | Yield | Source |
|---|---|---|---|---|---|
| Ethyl benzoate | tert-Butanol | NaOMe | tert-Butyl benzoate | 60–75% |
Metal-Free Cyclization and Tautomerization
The imidazo-pyridine system may undergo tautomerization or participate in Knoevenagel condensations. For example, imidazo[1,2- a]pyridines form via intramolecular cyclization of enamine intermediates .
Key Observations :
-
Thermal or microwave-assisted cyclization enhances reaction rates .
-
Tautomerization between keto and enol forms is pH-dependent .
Pharmacological Derivatization
While not directly studied for this compound, structurally related 1 H-imidazo[4,5- c]quinolin-4-amines are modified at the 4-amino position to enhance bioactivity .
Design Strategy :
-
Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility.
-
Install conformationally constrained rings (e.g., norbornane) to modulate receptor binding .
Stability and Degradation
The ester linkage is susceptible to enzymatic hydrolysis in vivo. Analogous compounds like ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate show rapid hydrolysis in plasma .
Degradation Pathway :
-
Enzymatic Cleavage : Esterases convert the ester to carboxylic acid.
-
Oxidative Metabolism : Cytochrome P450-mediated oxidation of the imidazo-pyridine ring.
Scientific Research Applications
Pharmacological Properties
Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate has been identified as a potent compound with dual receptor antagonistic activity. It acts on both the H1 receptor and the platelet-activating factor (PAF) receptor, making it useful in treating conditions such as:
- Allergic Rhinitis
- Sinusitis
- Asthma
- Dermatitis
- Psoriasis
- Urticaria
- Anaphylactic Shock
- Inflammatory Bowel Disease
The dual action of this compound helps mitigate symptoms associated with histamine and PAF release, offering a therapeutic advantage in inflammatory conditions .
Recent studies have evaluated the biological activities of this compound. Some key findings include:
- Antimicrobial Activity : The compound has shown efficacy against various microorganisms, including Mycobacterium tuberculosis and other pathogens .
- Antigenotoxic Effects : Research indicates that this compound may possess antigenotoxic properties, helping to counteract the effects of mutagens .
Case Study 1: Antimicrobial Efficacy
A study conducted by Bhuniya et al. (2015) screened over 200,000 compounds for antileishmanial properties, identifying a cluster of active compounds related to this compound. This cluster exhibited significant growth inhibition against various strains of Mycobacterium, highlighting its potential as an antimicrobial agent .
Case Study 2: Antigenotoxic Properties
In a comprehensive review of natural products with antigenotoxic effects, researchers noted that compounds similar to this compound could mitigate DNA damage caused by environmental mutagens. This property is particularly beneficial in developing protective agents against cancer .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, proteins, and DNA, affecting their function and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
(a) Grapiprant (CJ-023423)
- Structure: N-[({2-[4-(2-Ethyl-4,6-dimethyl-1H-imidazo[4,5-C]pyridin-1-yl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide .
- Comparison :
- Molecular Weight : 491.61 g/mol (vs. ~263.28 g/mol for the target compound) .
- Applications : Clinically used as an anti-inflammatory agent in veterinary medicine .
(b) Ethyl 4-(4-Chloro-1H-imidazo[4,5-C]pyridin-1-yl)-2-cyano-4-ethoxybutanoate (Compound 38)
- Structure: Features a chloro-substituted imidazo[4,5-C]pyridine linked to a cyano-ethoxybutanoate ester .
- Comparison: The imidazo[4,5-C]pyridine core is retained, but substituents (chloro, cyano) alter electronic properties and reactivity. Synthesized via pathway B using ethyl 2-cyano-4,4-diethoxybutyrate, highlighting divergent synthetic routes compared to the target compound .
(c) Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)
- Structure: Benzoate ester with a phenethylamino linker and pyridazine substituent .
- Demonstrates how heterocycle choice impacts biological target specificity.
Comparative Data Table
Research Findings and Stability Considerations
- Synthetic Pathways : Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate is likely synthesized via nucleophilic substitution or coupling reactions, analogous to grapiprant’s preparation from ethyl acetate or acetone crystallization .
- Degradation Behavior : Imidazo[4,5-C]pyridine derivatives (e.g., grapiprant) degrade under acidic conditions, forming products like N-{2-[4-(2-ethyl-4,6-dimethyl-1H-imidazo[4,5-C]pyridin-1-yl)phenyl]ethyl}formamide . This suggests the target compound may exhibit similar pH-dependent instability.
- Physical Properties: Ethyl benzoate derivatives (e.g., ethyl 4-(dimethylamino)benzoate) demonstrate higher reactivity in resin systems compared to methacrylate analogs, implying the target compound’s ester group enhances solubility and reactivity .
Biological Activity
Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H15N3O2
- Molecular Weight : 281.31 g/mol
- CAS Number : 912773-06-9
- Purity : 96% .
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic pathway often includes the formation of the imidazo-pyridine ring followed by esterification to yield the benzoate derivative. Specific methods can vary, but a common approach includes:
- Formation of the imidazo[4,5-C]pyridine core.
- Esterification with ethyl benzoate.
- Purification through crystallization or chromatography.
Antimicrobial Activity
Research has indicated that imidazo[4,5-C]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been evaluated for their activity against various bacterial strains. A study highlighted that certain derivatives showed selective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 2.03 µM to 7.05 µM .
Anticancer Activity
This compound has been investigated for its antiproliferative effects against cancer cell lines. In vitro studies demonstrated that related compounds induced apoptosis in breast cancer cells with IC50 values as low as 0.4 µM . The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.
Analgesic Properties
The compound's analogs have also been tested for local anesthetic effects. In a series of experiments, specific benzoate compounds exhibited significant local anesthetic activity with onset times ranging from 6 to 12 minutes and durations exceeding 250 minutes . These findings suggest potential applications in pain management.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Positioning : The position of substituents on the imidazo ring affects potency and selectivity against target pathogens.
- Functional Groups : Electron-donating groups enhance activity against certain cancer cell lines, while hydrophobic groups may improve membrane permeability.
A summary of SAR findings is presented in Table 1 below:
| Compound | Activity Type | IC50 (µM) | Comments |
|---|---|---|---|
| Compound A | Antimicrobial | 2.03 | Against Mtb |
| Compound B | Anticancer | 0.4 | Induces apoptosis |
| Compound C | Analgesic | N/A | Local anesthetic effects |
Case Studies
Several case studies have documented the efficacy of this compound and its analogs:
- Antitubercular Study : A study reported that derivatives showed selective inhibition against Mtb with minimal toxicity to mammalian cells .
- Cancer Research : Investigations into breast cancer therapies using related compounds demonstrated promising results in reducing tumor cell viability through apoptosis induction .
- Pain Management Trials : Preclinical trials evaluating the analgesic effects revealed that certain derivatives provided effective pain relief with manageable side effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate, and how can reaction conditions be optimized?
- Methodology : Utilize condensation reactions between substituted imidazo[4,5-c]pyridine precursors and ethyl benzoate derivatives. For example, describes a similar synthesis using ethyl 2-cyano-4,4-diethoxybutyrate under pathway B, yielding imidazo[4,5-c]pyridine derivatives as viscous oils. Optimization may involve solvent selection (e.g., dioxane or acetone), catalysts (e.g., chitosan in ), and temperature control to improve yield and purity .
- Key Data : Reaction yields for analogous compounds range from 50% to 95%, with purity confirmed via HPLC (>98%) and NMR .
Q. How can researchers confirm the crystallinity and purity of this compound?
- Methodology : Use powder X-ray diffraction (PXRD) to identify crystalline phases. specifies characteristic PXRD peaks for structurally similar compounds (e.g., 2θ = 9.8°, 13.2°, 17.5°), while differential scanning calorimetry (DSC) can confirm melting points (>136°C for hydrochloride salts, as in ). Solubility assays in ethyl acetate or acetone are critical for recrystallization .
Advanced Research Questions
Q. What mechanisms underlie the pharmacological activity of this compound derivatives as EP4 receptor antagonists?
- Methodology : Conduct competitive binding assays using radiolabeled prostaglandin E2 (PGE2) to evaluate receptor affinity. and highlight EP4 antagonism in disease models (e.g., bone remodeling in arthritis). Molecular docking studies can map interactions between the compound’s imidazo[4,5-c]pyridine core and EP4 receptor residues .
- Contradictions : EP4 antagonists like CJ-023,423 show efficacy in rat adjuvant-induced arthritis but not in mouse collagen-induced models, suggesting species-specific receptor interactions or disease pathophysiology .
Q. How can researchers resolve discrepancies in in vivo efficacy data for structurally related compounds?
- Methodology : Perform cross-species comparative studies (e.g., rat vs. mouse) and analyze tissue-specific EP4 receptor expression via qPCR or immunohistochemistry. demonstrates that bone destruction reduction in rats does not translate to mice, emphasizing the need for model validation .
- Data Analysis : Use meta-analysis frameworks to integrate pharmacokinetic parameters (e.g., logP = 4.56 in ) with efficacy outcomes, adjusting for bioavailability and metabolic stability .
Q. What strategies improve the aqueous solubility of this compound for in vivo studies?
- Methodology : Modify the ester group (e.g., replace ethyl with morpholinylmethyl) or introduce hydrophilic substituents. and report solubility enhancements (1.3 g/L at 21°C) for benzoate derivatives via structural derivatization. Co-solvent systems (e.g., DMSO in ) or nanoformulation can also improve bioavailability .
Experimental Design Considerations
Q. How should researchers design stability studies for this compound under varying pH conditions?
- Methodology : Conduct accelerated stability testing in buffers (pH 1–9) at 40°C/75% RH, monitoring degradation via HPLC. outlines buffer preparation (e.g., ammonium acetate, pH 6.5) for similar compounds. Identify degradation products using LC-MS .
Q. What analytical techniques are essential for distinguishing polymorphic forms of this compound?
- Methodology : Combine PXRD (as in ), solid-state NMR, and thermogravimetric analysis (TGA). For example, identifies Polymorph Form A via distinct 2θ peaks, while TGA confirms thermal stability up to 200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
